10-methoxy-4-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
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Overview
Description
10-methoxy-4-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraene is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its multiple methoxy groups and the presence of both oxygen and nitrogen atoms within its framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methoxy-4-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene typically involves multi-step organic reactions. The process often starts with the preparation of the core tricyclic structure, followed by the introduction of methoxy groups through methylation reactions. Common reagents used in these steps include methanol, sodium hydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature control, and purification methods are critical factors in achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
10-methoxy-4-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Substitution reagents: Halogens, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives with altered functional groups.
Scientific Research Applications
10-methoxy-4-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-methoxy-4-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene involves its interaction with specific molecular targets and pathways. The compound’s multiple methoxy groups and tricyclic structure allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-3-thiosemicarbazide
- 5-(4-methoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 4-(4-methoxyphenyl)-1,3-thiazol-2-ol
Uniqueness
Compared to these similar compounds, 10-methoxy-4-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraene stands out due to its unique tricyclic structure and the presence of multiple methoxy groups
Properties
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6/c1-30-18-11-9-16(10-12-18)20-15-21-19-7-6-8-22(31-2)25(19)35-27(29(21)28-20)17-13-23(32-3)26(34-5)24(14-17)33-4/h6-14,21,27H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQCBBNSRTWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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